molecular formula C7H10O B14332518 5-Methylidenecyclohex-3-en-1-ol CAS No. 111750-69-7

5-Methylidenecyclohex-3-en-1-ol

Cat. No.: B14332518
CAS No.: 111750-69-7
M. Wt: 110.15 g/mol
InChI Key: HJUVDQMOIYYMLA-UHFFFAOYSA-N
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Description

5-Methylidenecyclohex-3-en-1-ol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include:

    Cyclohexanone: as the starting material.

    Formaldehyde: as the methylene source.

    Base: such as sodium hydroxide or potassium hydroxide.

    Dehydration: step using an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form 5-methylcyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 5-Methylidenecyclohex-3-en-1-one.

    Reduction: 5-Methylcyclohexanol.

    Substitution: Various substituted cyclohexenes depending on the reagent used.

Scientific Research Applications

Chemistry: 5-Methylidenecyclohex-3-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Methylidenecyclohex-3-en-1-ol depends on its interaction with specific molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the double bond is hydrogenated to form a single bond, involving the addition of hydrogen atoms.

Comparison with Similar Compounds

    Cyclohex-3-en-1-ol: Similar structure but lacks the methylene group.

    5-Methylcyclohexanol: Similar structure but lacks the double bond.

    Cyclohexanone: Similar structure but lacks both the hydroxyl and methylene groups.

Uniqueness: 5-Methylidenecyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

111750-69-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-methylidenecyclohex-3-en-1-ol

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2

InChI Key

HJUVDQMOIYYMLA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(CC=C1)O

Origin of Product

United States

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